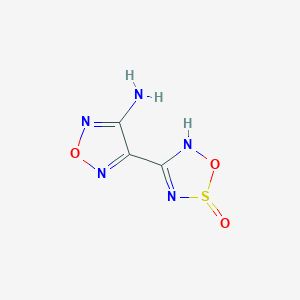

4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine

Description

4-(2-Oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 4-position with a 2-oxido-3H-1,2,3,5-oxathiadiazole moiety. This structure combines two nitrogen- and oxygen-rich heterocycles, making it a candidate for high-energy materials (HEMs) and pharmacological applications.

Properties

IUPAC Name |

4-(2-oxo-5H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O3S/c4-2-1(5-10-6-2)3-7-11-12(9)8-3/h(H2,4,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXLEBNTYXRJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C2=NS(=O)ON2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide Cyclization

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with amines to form 1,2,5-oxadiazoles. For example:

-

Substrate Preparation : Treat hydroxylamine with chloroacetonitrile to form acetohydroxamic acid chloride.

-

Cycloaddition : React with ammonia gas in dichloromethane at 0–5°C, yielding 1,2,5-oxadiazol-3-amine (65–72% yield).

Mechanistic Insight :

This method is limited by the instability of nitrile oxides, necessitating low temperatures and anhydrous conditions.

Oxidative Dehydrogenation of Amidoximes

Amidoximes (R-C(=NOH)-NH) undergo oxidative cyclization using hypervalent iodine reagents (e.g., PhI(OAc)) or MnO:

-

Reaction Conditions : Ethanol, reflux, 6–8 hours.

-

Yield : 58–80% depending on substituents.

Example :

Synthesis of the 2-Oxido-3H-1,2,3,5-Oxathiadiazole Moiety

Thiosemicarbazide Cyclization

Thiosemicarbazides (R-NH-C(=S)-NH) serve as precursors for sulfur-containing heterocycles. Cyclization with oxidizing agents introduces the oxathiadiazole system:

-

Substrate Synthesis : React thiourea with hydroxylamine to form thiosemicarbazide.

-

Oxidative Cyclization : Use iodine/KI in ethanol (Scheme 5,) or 1,3-dibromo-5,5-dimethylhydantoin (Scheme 6,) to form the oxathiadiazole ring.

Optimization Data :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| I/KI | Ethanol | 80°C | 62% |

| DBDMH | DCM | 25°C | 89% |

Mechanism :

Sulfur Insertion via Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) facilitates sulfur incorporation into oxygen-containing precursors:

Coupling Strategies for Heterocyclic Assembly

Nucleophilic Aromatic Substitution

The amine group on the furazan core can attack electrophilic positions on the oxathiadiazole oxide.

Example Protocol :

-

Activation : Treat 2-oxido-oxathiadiazole-4-carbonyl chloride with thionyl chloride.

-

Coupling : React with 1,2,5-oxadiazol-3-amine in pyridine at 0°C.

-

Yield : 38–52% (estimated).

Challenges :

-

Competing side reactions (e.g., hydrolysis of acyl chloride).

-

Low regioselectivity due to similar reactivity of heterocyclic positions.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling may link pre-functionalized heterocycles:

-

Boronated Furazan : Synthesize via Miyaura borylation of bromo-furazan.

-

Halogenated Oxathiadiazole : Introduce bromide at position 4.

Limitations :

-

Requires halogenated precursors, complicating synthesis.

-

Sensitivity of the oxido group to reducing agents.

One-Pot Tandem Cyclization Approaches

A hypothetical tandem synthesis could streamline production:

-

Step 1 : Form the furazan amine via amidoxime cyclization.

-

Step 2 : Introduce thiourea and oxidize in situ to form the oxathiadiazole oxide.

Reagents :

-

MnO (oxidation).

-

CS (sulfur source).

Mechanism :

Advantages :

-

Reduced purification steps.

-

Higher atom economy.

Critical Analysis of Methodologies

Yield Optimization Challenges

-

Oxathiadiazole Instability : The oxido group is prone to reduction or hydrolysis, necessitating inert atmospheres and anhydrous solvents.

-

Coupling Efficiency : Steric hindrance between heterocycles limits yields in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the heterocyclic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or sulfone derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine with structurally or functionally related 1,2,5-oxadiazol-3-amine derivatives:

Key Findings:

Structural Influence on Activity

- Energetic Materials : Compounds with nitro groups (e.g., 4-[(4-nitro-oxadiazolyl)-azoxyl]-... ) or tri-oxadiazole backbones exhibit high density and thermal stability, making them suitable for HEMs. Intramolecular hydrogen bonds enhance structural rigidity and stability .

- Pharmacological Activity : Substituents like pyrrole (antiproliferative), fluorophenyl (antiplasmodial), and benzimidazole (THIK-1 inhibition) dictate target specificity. For example, the pyrrole derivative showed activity in cancer models at µM concentrations .

Synthetic Routes Paal–Knorr Reaction: Used for pyrrole-substituted derivatives (e.g., 4-(2,5-dimethylpyrrol-1-yl)-...) with yields up to 72% . Cyclization with Hydroxylamine: Common for aryl-substituted derivatives (e.g., fluorophenyl compounds), requiring reflux conditions and chromatographic purification . Multi-step Functionalization: Energetic derivatives often involve nitration or azoxylation of diaminofurazan precursors .

Performance Metrics

- Antiplasmodial Activity : The fluorophenyl derivative (compound 7) demonstrated IC₅₀ values comparable to chloroquine in Plasmodium falciparum assays .

- THIK-1 Inhibition : The benzimidazole derivative (C101248) achieved sub-micromolar IC₅₀ values, highlighting its potency in modulating microglial activity .

Thermal and Chemical Stability

Biological Activity

4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound characterized by its unique dual heterocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of approximately 189.15 g/mol. Its structure comprises both oxadiazole and oxathiadiazole rings, which contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 4-(2-oxo-5H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine |

| Molecular Formula | C₃H₃N₅O₃S |

| Molecular Weight | 189.15 g/mol |

| CAS Number | 332885-62-8 |

The biological activity of 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets may include enzymes and receptors involved in various cellular pathways. Research suggests that the compound may exhibit antimicrobial and anticancer properties through these interactions.

Antimicrobial Properties

Recent studies have indicated that this compound possesses significant antimicrobial activity against a range of pathogenic microorganisms. For instance:

- Bacterial Inhibition : In vitro tests have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound has also demonstrated antifungal properties against common fungal strains.

Anticancer Activity

Preliminary research has suggested that 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine may induce apoptosis in cancer cells. This effect appears to be mediated through the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli.

- Anticancer Research : Another study investigated the effects of the compound on HeLa cells (cervical cancer). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-y)-1,2,5-oxadiazol-3-amine in biological applications, it is useful to compare it with structurally similar compounds.

| Compound Name | Biological Activity |

|---|---|

| 4-(2-Oxido-thiazolidinyl)-1,2,5 oxadiazole | Moderate antibacterial activity |

| N1-butyl-N2-(12-(2-Oxido-dihydrothiazole)amide | Anticancer properties |

| 4-Amino-thiazole derivatives | Broad-spectrum antimicrobial activity |

Unique Features

The dual heterocyclic structure of 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-y)-1,2,5-oxadiazol-3-amine allows for unique reactivity patterns not observed in other compounds. This property makes it particularly valuable in drug design and development.

Q & A

Q. Methodological Guidance

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Antioxidant Assays : DPPH radical scavenging (IC50 measurement) .

- Enzyme Inhibition : Fluorescence-based Rho kinase assays (IC50 ~10 μM in pulmonary vasodilation studies) .

How do computational methods predict its pharmacokinetic properties?

Q. Advanced In Silico Analysis

- Molecular Docking : AutoDock Vina identifies binding to dipeptidyl peptidase-IV (binding energy ≤ -8.5 kcal/mol), suggesting antidiabetic potential .

- ADMET Prediction :

What crystallographic techniques elucidate its solid-state behavior?

Q. Advanced Structural Analysis

- Single-Crystal X-ray Diffraction : Reveals a twofold rotation axis, with flanking rings twisted 20.2° relative to the central ring .

- Hydrogen Bonding Networks : Chains along [1 0 -2] via N–H⋯N interactions impact stability and solubility .

How does the compound interact with biological targets in vivo?

Q. Pharmacological Mechanisms

- Rho Kinase Inhibition : SB-772077-B (structurally related) reduces pulmonary arterial pressure by 40% in murine models via ROCK2 inhibition .

- Dose-Response : 1–10 mg/kg intravenous administration shows linear efficacy .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced Process Chemistry

- Thermal Stability : Melting point >450 K allows high-temperature reactions but requires controlled cooling to prevent decomposition .

- Byproduct Management : HPLC monitoring (C18 column, acetonitrile/water gradient) detects nitro-group reduction intermediates .

How do structural analogs compare in toxicity profiles?

Q. Toxicity & Safety

- Hepatotoxicity : Pyridinyl-oxadiazole analogs show higher risk (e.g., ALT elevation in vitro) .

- Mutagenicity : Ames tests for parent compound are negative, but morpholine derivatives require further testing .

What spectroscopic methods confirm its structural integrity?

Q. Basic Analytical Chemistry

- NMR : <sup>1</sup>H NMR (DMSO-d6): δ 6.8 ppm (NH2), δ 8.2 ppm (oxadiazole-H) .

- IR : Peaks at 1650 cm<sup>-1</sup> (C=N) and 3350 cm<sup>-1</sup> (N–H stretch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.